7-methyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-oxadiazole ring and a benzo[b][1,4]oxazin-3(4H)-one ring. The presence of the 3,4,5-trimethoxyphenyl group suggests that it might have some interesting chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step reactions involving various types of organic reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring and the benzo[b][1,4]oxazin-3(4H)-one ring are likely to contribute significantly to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the 1,2,4-oxadiazole ring might undergo reactions with nucleophiles or electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple oxygen atoms might make the compound relatively polar, which could affect its solubility in various solvents .Scientific Research Applications
Anticancer Properties
A significant focus has been on the design, synthesis, and evaluation of compounds with oxadiazole and benzoxazine cores for anticancer activity. For instance, derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown moderate to excellent anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). These findings highlight the potential of incorporating oxadiazole and benzoxazine moieties into novel anticancer agents.
Antimicrobial and Anti-inflammatory Activities
The synthesis and biological evaluation of new 1,2,4-triazole derivatives, including those with oxadiazole components, have demonstrated promising antimicrobial activities against a range of microorganisms (Bektaş et al., 2007). Additionally, certain 1,3,4-oxadiazole N-Mannich bases exhibit significant antimicrobial and anti-proliferative activities, suggesting their potential use in developing new antimicrobial and anticancer therapies (Al-Wahaibi et al., 2021).
Analgesic and Anti-inflammatory Properties
Compounds linking oxadiazole derivatives with quinazolin-4-one rings have been synthesized and shown to possess potent analgesic and anti-inflammatory activities, indicating their potential as leads for developing new pain management and anti-inflammatory drugs (Dewangan et al., 2016).
Mechanism of Action
Target of Action
Compounds containing the3,4,5-trimethoxyphenyl (TMP) group, which is present in this compound, have been known to inhibit several targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
It’s known that tmp-bearing compounds can inhibit the polymerization of tubulin, a protein that forms microtubules, which are essential for cell division . This suggests that the compound may exert its effects by disrupting cell division, particularly in rapidly dividing cells such as cancer cells.
Biochemical Pathways
The compound may affect several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting tubulin, it could disrupt the formation of the mitotic spindle, thereby halting cell division. By inhibiting Hsp90, it could disrupt the proper folding of proteins, leading to cellular stress .
Pharmacokinetics
Compounds with the tmp group generally have good solubility in organic solvents and are slightly soluble in water , which could influence their bioavailability and distribution in the body.
Result of Action
The result of the compound’s action would depend on its specific targets and the pathways it affects. Given its potential to inhibit tubulin and Hsp90, it could potentially halt cell division and induce cellular stress, respectively. These effects could lead to the death of rapidly dividing cells, such as cancer cells .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances, such as proteins or lipids, could potentially interact with the compound and affect its action .
Properties
IUPAC Name |
7-methyl-4-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c1-12-5-6-14-15(7-12)29-11-19(25)24(14)10-18-22-21(23-30-18)13-8-16(26-2)20(28-4)17(9-13)27-3/h5-9H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAIUBLMOODRBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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